Oxindole
Overview
Description
Oxindole (2-indolone) is an aromatic heterocyclic organic compound with the formula C6H4CHC(O)NH . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Oxindole is a modified indoline with a substituted carbonyl at the second position of the 5-member indoline ring .
Synthesis Analysis
Oxindole synthesis involves a highly regioselective palladium-catalyzed cyclization that converts α-chloroacetanilides to oxindoles in good to excellent yields . The process has high functional group compatibility and uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base .
Molecular Structure Analysis
Oxindole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . It is a modified indoline with a substituted carbonyl at the second position of the 5-member indoline ring .
Chemical Reactions Analysis
Oxindole and its related derivatives show chemical reactivity in the presence of chiral and achiral catalysts . The research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core are discussed .
Physical And Chemical Properties Analysis
Oxindole has a molecular formula of C8H7NO and a molecular weight of 133.15 . It has a density of 1.2±0.1 g/cm3, a boiling point of 312.7±31.0 °C at 760 mmHg, and a flash point of 177.8±9.8 °C .
Scientific Research Applications
Oxindole in Medicinal Chemistry
Oxindole is a pharmacologically significant scaffold with various biological properties relevant to medicinal chemistry. It has a simple structure and is commonly found in plant-based alkaloids, making it a key component in drug discovery. Oxindole and its derivatives exhibit a range of biological activities, including anticancer, antimicrobial, antiviral, antileishmanial, antitubercular, antioxidative, and other activities. This versatility in biological functions makes oxindole a valuable scaffold for designing biological drug agents (Khetmalis, Shivani, Murugesan, & Chandra Sekhar, 2021).
Broad Range of Biological Effects
Oxindoles are known for their extensive biological effects, including antiviral, antifungal, antibacterial, antiproliferative, anticancer, anti-inflammatory, antihypertensive, and anticonvulsant activities. The chemistry of oxindoles and their derivatives is a significant focus in synthetic organic and medicinal chemistry due to these diverse biological activities (Rudrangi, Bontha, Manda, & Bethi, 2011).
Electrophysiological Studies
Electrophysiological studies on oxindole, particularly its impact on neurotransmission in the hippocampal region, highlight its significance in understanding neurological conditions. Such studies provide insights into how oxindole affects neuronal excitability and action potential generation, offering a pathophysiological perspective (Mannaioni et al., 1998).
Oxindole in Organic Synthesis
Oxindole's role as a starting material in diverse organic reactions is significant, with its applications extending to the synthesis of bioactive compounds. This underlines the versatility of oxindole derivatives in organic chemistry and their pharmaceutical importance (Ziarani, Javadi, & Mohajer, 2021).
Oxindole as a Scaffold in Drug Design
The pharmacological activities of oxindole, including anti-cancer, anti-HIV, antidiabetic, antibacterial, and other activities, make it a valuable scaffold in drug design. Its role in synthesizing novel oxindole derivatives with improved pharmacological implications is a key area of research (Kaur, 2018).
Safety And Hazards
Future Directions
The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings is an ongoing significant objective in organic and medicinal chemistry . The data compiled provides broad information related to the bioactive product design, development, and applications of 2-oxindoles .
properties
IUPAC Name |
1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFTBXVXVMTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870389 | |
Record name | 1,3-Dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to brown powder; [Alfa Aesar MSDS] | |
Record name | 2-Oxindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19669 | |
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Vapor Pressure |
0.000132 [mmHg] | |
Record name | 2-Oxindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Oxindole | |
CAS RN |
59-48-3 | |
Record name | Oxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroindol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3-Dihydro-(2H)-indol-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Citations
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